molecular formula C24H23N5O3 B2894180 8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896295-05-9

8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2894180
CAS No.: 896295-05-9
M. Wt: 429.48
InChI Key: HOHJCZAUOPFBIO-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • 8-position: A 3-methoxyphenyl substituent, contributing to π-π interactions and receptor binding.
  • 7-position: A phenyl group, enhancing hydrophobicity and steric bulk.
  • 3-position: A propyl chain, influencing solubility and membrane permeability.
  • 1-position: A methyl group, stabilizing the imidazole ring conformation.

Properties

CAS No.

896295-05-9

Molecular Formula

C24H23N5O3

Molecular Weight

429.48

IUPAC Name

6-(3-methoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O3/c1-4-13-27-22(30)20-21(26(2)24(27)31)25-23-28(20)15-19(16-9-6-5-7-10-16)29(23)17-11-8-12-18(14-17)32-3/h5-12,14-15H,4,13H2,1-3H3

InChI Key

HOHJCZAUOPFBIO-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Mechanism of Action

Mode of Action

The compound interacts with its targets (rhDHFR, TS, and AICARFT) and inhibits their activities. This inhibition disrupts the folate pathway, leading to a decrease in the synthesis of DNA nucleotides. As a result, the proliferation of cells, particularly cancer cells, is hindered.

Pharmacokinetics

It is noted that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion. This property could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-dione Derivatives

Compound Name & ID Key Substituents Biological Target(s) Potency/Activity Reference(s)
Target Compound 8-(3-methoxyphenyl), 7-phenyl, 3-propyl Putative 5-HT1A/5-HT7 or PDEs Not explicitly reported; inferred from analogs
3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-...) Piperazinylalkyl chain at 8-position, fluorophenyl 5-HT1A/5-HT7 receptors Antidepressant activity at 2.5–5 mg/kg; anxiolytic effects in preclinical models
ALTA_2 (8-(4-hydroxybutyl)-1-methyl-7-phenyl-...) 4-hydroxybutyl at 8-position EphB4 kinase IC₅₀ = 2.7–2.9 μM
CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-...) 2-aminophenyl at 8-position, butyl at 3-position PPARγ Induces apoptosis in NSCLC cells via ROS and caspase-3 activation
Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-...) Isoquinolinyl-alkyl chain at 8-position 5-HT1A, PDE4B1, PDE10A Dual receptor/enzyme inhibition; promising for hybrid ligand development
Compound 61 (8-butyl-7-m-p-hydroxyphenyl-...) Butyl at 8-position, m-hydroxyphenyl at 7-position Kinase (unspecified) Synthesized in 41% yield; melting point 256–258°C

Impact of Substituents on Activity

A. 8-Position Modifications

  • Aryl vs. Alkyl Groups :
    • 3-Methoxyphenyl (Target Compound) : Likely enhances 5-HT receptor binding via methoxy’s electron-donating effects .
    • 4-Hydroxybutyl (ALTA_2) : Introduces hydrogen-bonding capability, critical for EphB4 kinase inhibition .
    • Piperazinylalkyl (3i) : Extends into receptor hydrophobic pockets, improving 5-HT1A affinity and antidepressant efficacy .

B. 7-Position Aromatic Groups

  • Phenyl (Target Compound) vs.

C. 3-Position Alkyl Chains

  • Propyl (Target Compound) vs. Butyl (CB11) :
    • Longer alkyl chains (e.g., butyl) may enhance lipophilicity and PPARγ binding .

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